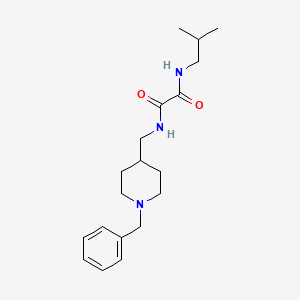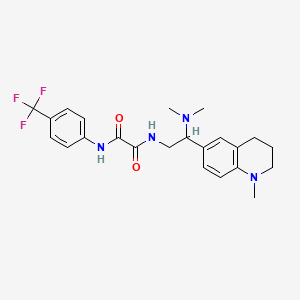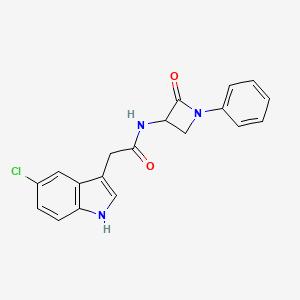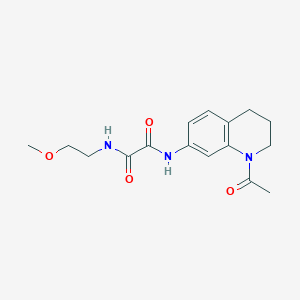
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide, also known as AQ-RA 741, is a chemical compound that has shown potential in scientific research applications. It is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Scientific Research Applications
Fluorescent Chemosensors
A novel fluorescent sensor, 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridin-2-ylmethyl)benzamide (L), demonstrates selectivity and sensitivity to Zn(2+) ions, distinguishing them from Cd(2+) through different binding modes and spatial arrangements. This sensor could potentially be adapted for the detection of specific ions or molecules in various environments, highlighting the role of quinoline derivatives in developing sensitive and selective chemosensors (Pengxuan Li et al., 2014).
Antimicrobial and Antitubercular Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showcasing their potential as new remedies for infectious diseases. The compounds exhibited promising antibacterial, antifungal, and antitubercular activities, suggesting that N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide could also be explored for similar applications (Abhishek Kumar et al., 2014).
Anticancer Potential
Synthesis of indole–quinoline–oxadiazoles and their evaluation for anticancer potential demonstrate the ability of quinoline derivatives to act against various malignancies. The study found that these compounds showed in vitro cytotoxic potential against breast adenocarcinoma cells, suggesting potential research applications of related quinoline compounds in cancer drug development (P. Kamath et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, which share structural similarities with quinoline compounds, have been studied for their corrosion inhibition efficiencies. Quantum chemical calculations based on DFT method indicated a relationship between the molecular structure and inhibition efficiency, suggesting potential applications in protecting metals from corrosion (A. Zarrouk et al., 2014).
Mechanism of Action
The mechanism of action of these compounds can be explained by a nucleophilic attack from the C-2 of the 4-hydroxy-2(1H)-quinolinone to the azomethine-C . This is followed by the nucleophilic attack of water to form an intermediate, which is accompanied by the elimination of a molecule of 2-aminonaphthalene .
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(20)19-8-3-4-12-5-6-13(10-14(12)19)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKYPWALFEAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)
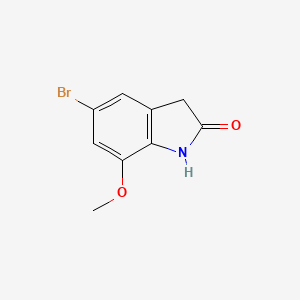
![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2573727.png)
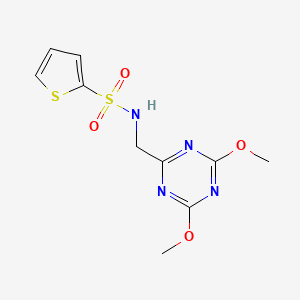
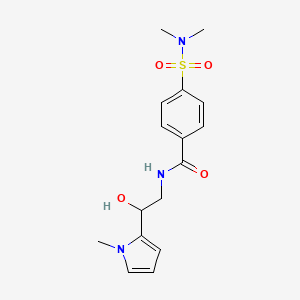
![(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573732.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)
